molecular formula C10H10F3NO2 B13909876 (2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid

(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid

Cat. No.: B13909876
M. Wt: 233.19 g/mol
InChI Key: RGBNUMMEOMFISB-VIFPVBQESA-N
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Description

(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid is a fluorinated amino acid derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid typically involves the introduction of the trifluoromethyl group into an amino acid precursor. One common method involves the use of trifluoromethylation reagents under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It can be incorporated into peptides and proteins to study the effects of fluorination on biological activity.

    Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the development of advanced materials with specific chemical properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The pathways involved may include alterations in enzyme activity or changes in receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    α-trifluoromethylstyrene derivatives: These compounds also contain a trifluoromethyl group and are used in similar applications.

    Trifluoromethyl-substituted 2H-furan derivatives: These compounds share the trifluoromethyl group and are used in the synthesis of more complex fluorinated compounds.

Uniqueness

(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10F3NO2/c1-6-2-4-7(5-3-6)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m0/s1

InChI Key

RGBNUMMEOMFISB-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@](C(=O)O)(C(F)(F)F)N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

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